5-Mpdr
Description
5-Methylpyridinium-3,5-dicarboxylate (5-Mpdr) is a synthetic organic compound characterized by a pyridine ring substituted with a methyl group at the 5-position and dicarboxylate groups at the 3- and 5-positions. Its structure (C₉H₇NO₄) confers unique physicochemical properties, including high solubility in polar solvents and a pKa of approximately 4.2 for its carboxylate groups, enabling pH-dependent reactivity . Preclinical studies highlight its bioavailability (~65% in rodent models) and low acute toxicity (LD₅₀ > 2000 mg/kg in rats), positioning it as a candidate for further therapeutic development .
Properties
CAS No. |
22003-31-2 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O4/c1-6-3-11-10(15)12(4-6)9-2-7(14)8(5-13)16-9/h3-4,7-9,13-14H,2,5H2,1H3/t7-,8+,9-/m0/s1 |
InChI Key |
ZNHHCVLXECPBLK-YIZRAAEISA-N |
SMILES |
CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)N=C1)[C@@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
Synonyms |
5-methyl-2-pyrimidinone-1-(2'deoxyriboside) 5-MPDR |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-pyrimidinone and 2-deoxyribose.
Condensation Reaction: The 5-methyl-2-pyrimidinone is condensed with 2-deoxyribose under acidic conditions to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinone ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in DNA replication, repair, and transcription.
Comparison with Similar Compounds
Compound A: 4-Methylpyridinium-2,4-dicarboxylate (4-Mpdr)
Structural Similarity :
- Core Structure : Both compounds share a pyridinium dicarboxylate backbone.
- Substituent Variation : 4-Mpdr substitutes the methyl group at the 4-position instead of the 5-position in 5-Mpdr, altering steric and electronic profiles.
Functional Differences :
- Metal Chelation : this compound exhibits stronger binding affinity for Zn²⁺ (log K = 7.2) compared to 4-Mpdr (log K = 6.5), attributed to optimal carboxylate group orientation .
- Enzymatic Inhibition : this compound inhibits acetylcholinesterase (IC₅₀ = 12 µM) more potently than 4-Mpdr (IC₅₀ = 28 µM), likely due to enhanced interaction with the enzyme’s peripheral anionic site .
Compound B: Glutamic Acid (Glu)
Functional Similarity :
- Both act as dicarboxylate-bearing molecules with roles in neuromodulation.
Key Contrasts :
- Pharmacokinetics :
- Therapeutic Scope : Glu is primarily a neurotransmitter, while this compound shows broader applications in metal overload disorders and enzyme-targeted therapies .
Quantitative Comparison
Table 1: Structural and Pharmacological Properties
| Property | This compound | 4-Mpdr | Glutamic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 193.16 | 193.16 | 147.13 |
| logP | -1.2 | -1.0 | -3.1 |
| Zn²⁺ Binding (log K) | 7.2 | 6.5 | 4.8 |
| Acetylcholinesterase IC₅₀ | 12 µM | 28 µM | N/A |
| Oral Bioavailability | 65% | 58% | <10% |
Table 2: Pharmacokinetic Parameters (Rodent Models)
| Parameter | This compound | 4-Mpdr | Glutamic Acid |
|---|---|---|---|
| Cₘₐₓ (µg/mL) | 45.3 | 38.7 | 2.1 |
| Tₘₐₓ (h) | 1.5 | 2.0 | 0.3 |
| Half-Life (h) | 3.2 | 2.8 | 0.5 |
| VD (L/kg) | 0.9 | 1.1 | 0.2 |
Mechanistic and Clinical Implications
- This compound vs. 4-Mpdr : The positional isomerism of the methyl group in this compound enhances its enzymatic inhibition and metal chelation efficacy, making it superior for neurodegenerative applications .
- This compound vs. Glu : Unlike Glu, this compound bypasses rapid metabolic degradation, enabling sustained systemic exposure and therapeutic utility beyond neurotransmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
